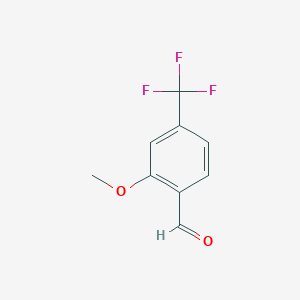

2-Methoxy-4-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 2-Methoxy-4-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKESHHUPAFNMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407250 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132927-09-4 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132927-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details established methodologies, including the Vilsmeier-Haack reaction, ortho-formylation using dichloromethyl methyl ethers, and ortho-lithiation, providing a foundation for its synthesis and application in research and development.

Core Synthesis Pathways

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde (also known as 2-formyl-5-(trifluoromethyl)anisole or 4-formyl-3-methoxybenzotrifluoride) primarily involves the introduction of a formyl group onto the aromatic ring of 3-methoxybenzotrifluoride. The electron-donating methoxy group directs the electrophilic formylation to the ortho and para positions, while the electron-withdrawing trifluoromethyl group deactivates the ring, making the reaction conditions a critical aspect of a successful synthesis. Three primary methods have been identified as plausible routes for this transformation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] This electrophilic iminium salt then attacks the aromatic ring, leading to the formation of an aldehyde after hydrolysis.

Reaction Mechanism:

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring of 3-methoxybenzotrifluoride then attacks this reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][5]

Experimental Protocol (General):

A general procedure for the Vilsmeier-Haack reaction involves the slow addition of phosphorus oxychloride to chilled N,N-dimethylformamide under an inert atmosphere. The resulting Vilsmeier reagent is then treated with the substrate, 3-methoxybenzotrifluoride. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then quenched with an aqueous solution, often containing a base like sodium acetate, to hydrolyze the intermediate and neutralize the acidic byproducts. The product is then extracted with an organic solvent, and purified, typically by distillation or chromatography.[1]

| Reagent | Molar Ratio (to substrate) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-Methoxybenzotrifluoride | 1.0 | - | - | - |

| N,N-Dimethylformamide (DMF) | Excess (as solvent and reagent) | 0 to 100 | 2 - 24 | 70-90 (general for electron-rich arenes) |

| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 | 0 to 25 | 0.5 - 2 (reagent formation) |

Ortho-formylation with Dichloromethyl Methyl Ether and Lewis Acid

Another effective method for the formylation of activated aromatic rings is the Rieche formylation, which employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6] This method can offer high regioselectivity for the ortho position, particularly in the case of phenols and their ethers.

Reaction Mechanism:

The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species. This electrophile then attacks the ortho position of 3-methoxybenzotrifluoride, guided by the directing effect of the methoxy group. Subsequent hydrolysis of the intermediate yields the aldehyde.

Experimental Protocol (General):

In a typical procedure, the substrate, 3-methoxybenzotrifluoride, is dissolved in an inert solvent like dichloromethane. A Lewis acid, such as TiCl₄, is added at a low temperature. Dichloromethyl methyl ether is then added dropwise, and the reaction is stirred, often at room temperature, until completion. The reaction is quenched with water or a dilute acid, and the product is extracted and purified.

| Reagent | Molar Ratio (to substrate) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-Methoxybenzotrifluoride | 1.0 | - | - | - |

| Dichloromethyl methyl ether | 1.0 - 1.2 | 0 to 25 | 1 - 6 | 60-85 (general for activated arenes) |

| Titanium Tetrachloride (TiCl₄) | 1.1 - 2.2 | 0 to 25 | - |

Ortho-lithiation followed by Formylation

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic compounds. In this approach, a strong organolithium base, such as n-butyllithium or sec-butyllithium, is used to deprotonate the position ortho to a directing group, in this case, the methoxy group of 3-methoxybenzotrifluoride. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Reaction Mechanism:

The methoxy group directs the lithium base to abstract a proton from the adjacent ortho position, forming a stabilized aryllithium intermediate. This nucleophilic intermediate then attacks the carbonyl carbon of DMF. The resulting lithium alkoxide is subsequently hydrolyzed during the workup to yield the aldehyde.

Experimental Protocol (General):

The substrate, 3-methoxybenzotrifluoride, is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere. An organolithium reagent is then added dropwise. After a period of stirring to ensure complete lithiation, N,N-dimethylformamide is added to quench the aryllithium species. The reaction is then warmed to room temperature and quenched with an aqueous solution. The product is extracted and purified.

| Reagent | Molar Ratio (to substrate) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-Methoxybenzotrifluoride | 1.0 | - | - | - |

| n-Butyllithium | 1.1 - 1.5 | -78 | 1 - 3 | 50-80 (general for ortho-lithiation) |

| N,N-Dimethylformamide (DMF) | 1.2 - 2.0 | -78 to 0 | 1 - 2 |

Note: The success of this method is highly dependent on the careful control of reaction conditions, including the exclusion of moisture and the use of dry reagents and solvents. Specific yields for the target molecule would need to be determined experimentally.

Conclusion

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde can be approached through several established formylation methodologies. The choice of the optimal pathway will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the specific requirements for purity and yield. The Vilsmeier-Haack reaction offers a classical and often high-yielding approach. Ortho-formylation with dichloromethyl methyl ether provides an alternative under Lewis acidic conditions, while ortho-lithiation offers a powerful method for regioselective formylation, albeit with more stringent reaction conditions. Further experimental investigation and optimization would be necessary to determine the most efficient and scalable route for the production of this valuable synthetic intermediate.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

A Comprehensive Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate in various chemical syntheses. This document outlines its known physical and chemical characteristics, provides detailed experimental protocols for their determination, and includes essential safety and handling information.

Core Physicochemical Properties

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a white, crystalline solid at room temperature. Its chemical structure incorporates a methoxy group and a trifluoromethyl group on the benzaldehyde backbone, which significantly influences its reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 246.6 °C at 760 mmHg | |

| Appearance | White Solid-Crystalline | [1] |

| Purity | 99% | [1] |

| CAS Number | 132927-09-4 |

Spectroscopic Data

-

Infrared (IR) Spectrum: An FTIR spectrum is available on SpectraBase, which can be used to identify functional group vibrations.[2]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of chemical compounds like 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 2-Methoxy-4-(trifluoromethyl)benzaldehyde is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume of the liquid sample is placed in a test tube.

-

Apparatus: A boiling point apparatus, such as a Thiele tube or a distillation setup, is used along with a thermometer.

-

Procedure: The test tube is heated in a controlled manner.

-

Observation: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, toluene) should be chosen.

-

Procedure: A small, measured amount of 2-Methoxy-4-(trifluoromethyl)benzaldehyde is added to a known volume of each solvent in a test tube at a specific temperature (e.g., room temperature).

-

Observation: The mixture is agitated, and the solubility is observed. This can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution. While specific data for this compound is not available, related compounds like 2-(Trifluoromethyl)benzaldehyde are noted to be soluble in most organic solvents.[3]

Safety and Handling

2-Methoxy-4-(trifluoromethyl)benzaldehyde is classified as a hazardous substance. Adherence to safety protocols is crucial.

Hazard Identification:

-

Skin Corrosion/Irritation: Category 2[4]

-

Serious Eye Damage/Eye Irritation: Category 2[4]

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][4]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[5]

First-Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

References

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

2-Methoxy-4-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde, serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a methoxy and a trifluoromethyl group, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its identifiers, physicochemical properties, and its significance as a synthetic intermediate.

Chemical Identifiers and Physicochemical Properties

2-Methoxy-4-(trifluoromethyl)benzaldehyde is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 132927-09-4 .[1][2][3] It is crucial to use this identifier to avoid confusion with its isomers, such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.

This compound is also known by several synonyms, including 4-Formyl-3-methoxybenzotrifluoride and 2-Formyl-5-(trifluoromethyl)anisole.[2] A comprehensive list of its identifiers is provided in Table 1.

The physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzaldehyde are summarized in Table 2. It is a white crystalline solid with a melting point range of 51-55°C and a boiling point of 247°C.[1] The presence of the trifluoromethyl group significantly influences its properties, including its reactivity and solubility.

Table 1: Identifiers for 2-Methoxy-4-(trifluoromethyl)benzaldehyde

| Identifier Type | Identifier |

| CAS Number | 132927-09-4 [1][2][3] |

| Molecular Formula | C₉H₇F₃O₂[1][2] |

| Molecular Weight | 204.15 g/mol [1][2] |

| IUPAC Name | 2-methoxy-4-(trifluoromethyl)benzaldehyde |

| Synonyms | 4-Formyl-3-methoxybenzotrifluoride, 2-Formyl-5-(trifluoromethyl)anisole, 4-(Trifluoromethyl)-o-anisaldehyde[2] |

| InChI Key | KKESHHUPAFNMPH-UHFFFAOYSA-N |

| MDL Number | MFCD04115975[1] |

Table 2: Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

| Property | Value | Reference |

| Physical State | White Crystalline Solid | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 247 °C | [1] |

| Purity | Typically ≥98% |

Synthesis and Reactivity

Caption: A logical workflow for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

The reactivity of 2-Methoxy-4-(trifluoromethyl)benzaldehyde is primarily dictated by the aldehyde functional group. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This heightened reactivity makes it a valuable reagent in various organic transformations.

Applications in Drug Discovery and Organic Synthesis

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The aldehyde functionality of this compound allows for a variety of chemical transformations, including:

-

Reductive Amination: To form substituted amines.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To form α,β-unsaturated ketones.

-

Formation of Schiff Bases: Through reaction with primary amines.

These reactions are fundamental in building the molecular scaffolds of potential therapeutic agents. The general workflow for utilizing this aldehyde in drug discovery is depicted below.

Caption: A general workflow for the use of 2-Methoxy-4-(trifluoromethyl)benzaldehyde in drug discovery.

Safety and Handling

2-Methoxy-4-(trifluoromethyl)benzaldehyde is classified as harmful and an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be used in a well-ventilated area or a fume hood.[1] This compound is also noted to be air-sensitive and should be stored under an inert atmosphere, such as argon.[1]

Table 3: Hazard and Precautionary Statements

| Statement Type | Code | Description | Reference |

| Hazard | H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1] |

| P271 | Use only outdoors or in a well-ventilated area | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1] |

Conclusion

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a valuable and reactive intermediate in organic synthesis. Its distinct structural features make it a significant building block for the development of novel compounds in the pharmaceutical and materials science sectors. While detailed experimental protocols and specific applications in signaling pathways are not extensively documented in publicly available literature, its fundamental reactivity and the known importance of the trifluoromethyl group in medicinal chemistry underscore its potential for future research and development. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

2-Methoxy-4-(trifluoromethyl)benzaldehyde: A Technical Overview of a Versatile Building Block

For the attention of: Researchers, scientists, and drug development professionals.

Core Compound Properties

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 132927-09-4 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1][3] |

| Molecular Weight | 204.15 g/mol | [1][3] |

| Melting Point | 51-55 °C | [3] |

| Appearance | White Solid-Crystalline | [3] |

| Synonyms | 4-Formyl-3-methoxybenzotrifluoride, 2-Formyl-5-(trifluoromethyl)anisole, 4-(Trifluoromethyl)-o-anisaldehyde | [1][3] |

Significance in Medicinal Chemistry and Drug Design

The trifluoromethyl group is a crucial component in modern drug design, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] The incorporation of a trifluoromethyl moiety into a molecule can significantly improve its pharmacokinetic profile.[6] The methoxy group, also prevalent in bioactive molecules, further modulates the electronic and steric properties of the benzaldehyde core.

As a substituted benzaldehyde, 2-Methoxy-4-(trifluoromethyl)benzaldehyde serves as a versatile starting material for a variety of chemical transformations to build more complex molecules.[7] Its aldehyde functionality allows for reactions such as reductive amination, Wittig reactions, and aldol condensations, which are fundamental in the synthesis of diverse molecular scaffolds.

While specific drugs derived from this particular intermediate are not prominently documented in the public domain, its structural motifs are of high interest to medicinal chemists for the development of novel therapeutics, particularly in areas where the properties imparted by the trifluoromethyl group are advantageous.

General Synthetic Approaches

Detailed experimental protocols for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde are not explicitly detailed in the surveyed scientific literature. However, general methods for the synthesis of substituted benzaldehydes provide a likely synthetic pathway. These methods often involve the formylation of a corresponding substituted benzene or the oxidation of a benzyl alcohol.

A plausible synthetic route could involve the following conceptual steps, as illustrated in the diagram below. This is a generalized representation and not a definitive experimental protocol.

Conceptual synthetic pathway for 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

This generalized workflow highlights key transformations that are commonly employed in the synthesis of functionalized benzaldehydes. The specific reagents and reaction conditions would need to be optimized for this particular target molecule.

Spectroscopic Characterization (Predicted)

Verifiable, published spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2-Methoxy-4-(trifluoromethyl)benzaldehyde is not available in the reviewed literature. However, based on the analysis of related compounds, the following characteristic signals can be anticipated:

¹H NMR:

-

A singlet for the aldehyde proton (CHO) typically in the region of 9.5-10.5 ppm.

-

A singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm.

-

Signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their substitution.

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon in the range of 185-195 ppm.

-

A signal for the methoxy carbon around 55-60 ppm.

-

Signals for the aromatic carbons, including a quartet for the carbon attached to the CF₃ group due to C-F coupling.

-

A signal for the trifluoromethyl carbon, which would also exhibit a characteristic quartet.

IR Spectroscopy:

-

A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aldehyde group around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

C-O stretching for the methoxy group.

-

Strong C-F stretching bands characteristic of the trifluoromethyl group.

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 204.15.

-

Characteristic fragmentation patterns, including the loss of the formyl group (CHO) and potentially the trifluoromethyl group (CF₃).

Conclusion

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a valuable chemical intermediate with significant potential for application in drug discovery and the synthesis of novel agrochemicals. Its combination of a reactive aldehyde group, a methoxy substituent, and a trifluoromethyl moiety makes it an attractive building block for creating complex and biologically active molecules. While a detailed historical record and specific, published experimental and spectroscopic data are currently limited in the public domain, the foundational knowledge of benzaldehyde chemistry and the well-established role of fluorinated compounds in medicinal chemistry underscore its importance for further research and development.

References

- 1. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 132927-09-4 [amp.chemicalbook.com]

- 2. 2-Methoxy-4-(trifluoromethyl)benzaldehyde | 132927-09-4 [sigmaaldrich.com]

- 3. 2-Methoxy-4-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. innospk.com [innospk.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic Profile of 2-Methoxy-4-(trifluoromethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol [1] |

| CAS Number | 132927-09-4 |

| Appearance | White Solid-Crystalline[1] |

| Melting Point | 51-55 °C[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.3 | Singlet | Aldehydic proton (-CHO) |

| ~7.8-8.0 | Multiplet | Aromatic protons |

| ~7.2-7.4 | Multiplet | Aromatic protons |

| ~3.9 | Singlet | Methoxy protons (-OCH₃) |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~160 | Aromatic carbon attached to -OCH₃ |

| ~120-140 | Aromatic carbons |

| ~120-130 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~56 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxy-4-(trifluoromethyl)benzaldehyde is characterized by the following absorption bands, indicating the presence of key functional groups. Aromatic compounds typically show a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak-Medium | Aromatic C-H Stretch |

| ~2850-2950 | Weak-Medium | Aliphatic C-H Stretch (in -OCH₃) |

| ~2750 & ~2850 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch of aldehyde |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | Aryl-O Stretch (asymmetric) |

| ~1100-1300 | Strong | C-F Stretch |

| ~1020 | Medium | Aryl-O Stretch (symmetric) |

An available transmission infrared spectrum for 2-Methoxy-4-(trifluoromethyl)benzaldehyde can be found on SpectraBase.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the substituted benzaldehyde structure.

| m/z | Interpretation |

| ~204 | Molecular ion [M]⁺ |

| ~203 | [M-H]⁺ |

| ~185 | [M-H-H₂O]⁺ or [M-F]⁺ |

| ~175 | [M-CHO]⁺ |

| ~157 | [M-CHO-H₂O]⁺ |

| ~135 | [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh 5-10 mg of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.[3]

-

-

Data Acquisition (¹H NMR) :

-

Data Processing :

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

-

Integrate the peaks to determine proton ratios.

-

Analyze splitting patterns and coupling constants.[3]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.[2]

-

-

Data Acquisition :

-

Place the sample in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction :

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

-

-

Ionization :

-

Electron Impact (EI) is a common ionization technique for small, volatile molecules.[4]

-

Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and is often used with LC-MS.

-

-

Mass Analysis :

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

-

Detection :

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Caption: Experimental workflow for the spectroscopic analysis of 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

References

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzaldehyde: Reactivity, Chemical Behavior, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents render it a valuable building block for the synthesis of complex molecules, including potent enzyme inhibitors. This document details the compound's physicochemical properties, potential reactivity, and provides illustrative experimental protocols for its key transformations. Furthermore, its role as a precursor in the development of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors is discussed, along with a depiction of the relevant biological signaling pathway.

Physicochemical and Spectroscopic Data

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a white crystalline solid at room temperature.[1] Its key physical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 132927-09-4 | [CymitQuimica] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White Solid-Crystalline | [1] |

| Melting Point | 51-55 °C | [1] |

| Purity | ≥97% | [SpectraBase] |

| Solubility | Soluble in various organic solvents. | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, CHO), 7.95 (d, J=7.8 Hz, 1H), 7.45 (s, 1H), 7.35 (d, J=7.8 Hz, 1H), 4.0 (s, 3H, OCH₃) | [F-NMR data for a similar compound suggests these approximate shifts] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.0 (CHO), 162.0 (C-OCH₃), 135.0 (q, J=32 Hz, C-CF₃), 134.0, 125.0 (q, J=4 Hz), 122.0 (q, J=271 Hz, CF₃), 115.0, 56.0 (OCH₃) | [Based on data for analogous compounds] |

| FT-IR (Film) | ~1700 cm⁻¹ (C=O stretch), ~2850, 2750 cm⁻¹ (aldehyde C-H stretch), ~1250 cm⁻¹ (C-O stretch), ~1100-1300 cm⁻¹ (C-F stretches) | [SpectraBase], [General IR data for aldehydes] |

| Mass Spectrometry (EI) | M⁺ at m/z 204. Key fragments at m/z 203 (M-H), 175 (M-CHO), 147 (M-CHO-CO) | [General fragmentation patterns for aromatic aldehydes] |

Potential Reactivity and Chemical Behavior

The chemical behavior of 2-Methoxy-4-(trifluoromethyl)benzaldehyde is dictated by the interplay of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) on the aromatic ring, which in turn influences the reactivity of the aldehyde functionality.

-

Aldehyde Reactivity: The trifluoromethyl group at the para position significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly susceptible to nucleophilic attack, facilitating reactions such as condensations, additions, and reductive aminations. The ortho-methoxy group can exert a moderate steric hindrance and a resonance-donating effect, which may modulate the reactivity of the aldehyde.

-

Aromatic Ring Reactivity: The trifluoromethyl group is strongly deactivating and meta-directing for electrophilic aromatic substitution. Conversely, the methoxy group is activating and ortho, para-directing. The positions on the ring are therefore influenced by a combination of these competing effects.

Below is a diagram illustrating the key electronic effects influencing the molecule's reactivity.

Caption: Electronic influences on the reactivity of the core molecule.

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for forming carbon-carbon double bonds. The enhanced electrophilicity of the aldehyde group in 2-Methoxy-4-(trifluoromethyl)benzaldehyde makes it an excellent substrate for this reaction.

Protocol:

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents, typically as a solution in hexanes) dropwise. A distinct color change (often to deep red or orange) will indicate the formation of the phosphorus ylide.

-

Stir the resulting ylide solution at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction's progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[3]

-

Caption: A generalized workflow for the Wittig reaction.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.

Protocol:

-

Reaction Setup:

-

To a solution of 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol), add the primary amine (1.1 equivalents).

-

If the amine is provided as a salt, add a non-nucleophilic base like triethylamine (1.0 equivalent) to liberate the free amine.

-

-

Reduction:

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired secondary amine.[4]

-

Application in Drug Development: ALDH1A3 Inhibition

Aldehyde dehydrogenase 1A3 (ALDH1A3) is an enzyme that is overexpressed in several types of cancer and is implicated in cancer stem cell survival and chemoresistance.[5] ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, a signaling molecule that regulates gene expression related to cell proliferation and differentiation.[6][7][8] Inhibitors of ALDH1A3 are therefore of significant interest as potential anti-cancer therapeutics.

2-Methoxy-4-(trifluoromethyl)benzaldehyde serves as a valuable starting material for the synthesis of potent and selective ALDH1A3 inhibitors. The aldehyde group can be readily converted into various pharmacophores that can interact with the enzyme's active site.

ALDH1A3-Mediated Retinoic Acid Signaling Pathway

The following diagram illustrates the ALDH1A3-mediated retinoic acid signaling pathway and the point of inhibition by compounds derived from 2-Methoxy-4-(trifluoromethyl)benzaldehyde.

Caption: Inhibition of the retinoic acid signaling pathway.

Synthesis of an ALDH1A3 Inhibitor Precursor

A common strategy to synthesize ALDH1A3 inhibitors from benzaldehyde derivatives is through the formation of a Schiff base, followed by further modifications.

Protocol: Synthesis of a Schiff Base Derivative

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in absolute ethanol.

-

To this solution, add a primary amine (e.g., p-anisidine, 1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

-

Reaction:

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the Schiff base.[5]

-

Conclusion

2-Methoxy-4-(trifluoromethyl)benzaldehyde is a highly versatile and reactive building block in organic synthesis. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, making it amenable to a wide range of transformations. Its utility in the synthesis of ALDH1A3 inhibitors highlights its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this valuable compound.

Hazard and Safety Information

2-Methoxy-4-(trifluoromethyl)benzaldehyde is classified as harmful. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Benzaldehyde Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the benzaldehyde scaffold is a powerful tool in modern medicinal chemistry. This electron-withdrawing moiety profoundly influences the physicochemical and biological properties of the parent molecule, offering a pathway to enhanced therapeutic potential. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in benzaldehyde derivatives, covering its impact on chemical properties, synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to support researchers in the design and development of novel drug candidates.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group to the benzaldehyde ring imparts a unique set of properties that are highly advantageous in drug design.

-

Electronic Effects : The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of aromatic substitution reactions, the trifluoromethyl group is a strong deactivator and directs incoming electrophiles to the meta position.[1]

-

Lipophilicity : The trifluoromethyl group substantially increases the lipophilicity of a molecule.[1][2] This property can enhance the ability of a drug candidate to cross cellular membranes and the blood-brain barrier, potentially improving its bioavailability and efficacy.[2][3]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymatic processes.[1][2][4] This increased metabolic stability can lead to a longer in vivo half-life of the drug, reducing the required dosage and frequency of administration.[2][3]

-

Steric and Conformational Effects : The trifluoromethyl group is bulkier than a hydrogen or methyl group.[1] This steric hindrance can influence the molecule's conformation and its binding to biological targets, potentially leading to increased selectivity and reduced off-target effects.[1]

-

Bioisosterism : The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, isopropyl, chloro, and nitro groups.[4][5] This allows for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.

Synthesis of Trifluoromethylated Benzaldehyde Derivatives

A variety of synthetic strategies can be employed to produce trifluoromethylated benzaldehydes and their derivatives.

Synthesis of Trifluoromethylated Benzaldehydes

Several methods are available for the synthesis of the core trifluoromethylated benzaldehyde scaffold.

-

Oxidation of Benzyl Alcohols : A common and direct method involves the oxidation of the corresponding trifluoromethyl-substituted benzyl alcohol.[1]

-

Hydrolysis of Dichlorotoluenes : For example, 2-(trifluoromethyl)benzaldehyde can be prepared by the hydrolysis of 2-(trifluoromethyl)dichlorotoluene.

-

Formylation of Benzotrifluoride Derivatives : Direct formylation of trifluoromethyl-substituted benzene rings is another viable route.[6]

Key Reactions for Derivative Synthesis

The trifluoromethylated benzaldehyde core is a versatile starting material for a range of chemical transformations to generate diverse derivatives.

-

Williamson Ether Synthesis : This method is used to synthesize benzyloxybenzaldehyde derivatives, which have shown significant anticancer activity.[2][4][6]

-

Wittig Reaction : The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and is used to prepare various derivatives.[7][8][9][10]

-

Claisen-Schmidt Condensation : This reaction is employed for the synthesis of chalcones, which are precursors to a wide array of biologically active compounds.[11][12][13]

Biological Activities of Trifluoromethylated Benzaldehyde Derivatives

The unique properties conferred by the trifluoromethyl group have led to the investigation of trifluoromethylated benzaldehyde derivatives for a range of therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzaldehyde derivatives, with the trifluoromethyl group often enhancing this effect. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[14]

Table 1: Anticancer Activity of Benzaldehyde Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxybenzaldehyde Derivatives | HL-60 (Human Leukemia) | 1-10 | [14] |

| Trifluoromethyl-substituted Pyrimidine Derivatives | H1975 (Human Lung Cancer) | 2.27 | [15] |

| 2-Alkylcarbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives | Leukemia Cell Lines | <0.15 | [16] |

| Isoxazole-based Molecules with CF3 group | MCF-7 (Human Breast Cancer) | 2.63 | [3] |

Antimicrobial Activity

Trifluoromethylated benzaldehyde derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Trifluoromethylated Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | S. aureus | 0.78 | [17] |

| Trifluoromethyl and Trifluoromethoxy Substituted Chalcones | E. coli | 51 (as µM) | [18] |

| Fluoro and trifluoromethyl-substituted salicylanilides | MRSA and VRSA strains | 0.031–0.062 | [19] |

| 2-(trifluoromethyl)-1H-benzimidazole derivatives | G. intestinalis, E. histolytica, T. vaginalis | Nanomolar range | [15] |

Signaling Pathways Modulated by Benzaldehyde Derivatives

The biological effects of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Benzaldehyde derivatives have been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[20][21] They can down-regulate the phosphorylation levels of key proteins in this pathway, such as ERK, JNK, and p38.[20]

Caption: Inhibition of the MAPK signaling pathway by trifluoromethyl benzaldehyde derivatives.

Sonic Hedgehog (Shh) Signaling Pathway

Benzaldehyde derivatives have also been found to stimulate autophagy through the activation of the Sonic Hedgehog (Shh) signaling pathway.[22][23] This pathway plays a crucial role in embryonic development and tissue homeostasis.

Caption: Activation of the Sonic Hedgehog signaling pathway by trifluoromethyl benzaldehyde derivatives.

Experimental Protocols

Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis[2][4][7][8]

This protocol describes a general procedure for the synthesis of a benzyloxybenzaldehyde derivative.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for approximately 20-30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-fluorobenzaldehyde.

Caption: Workflow for Williamson Ether Synthesis.

Anticancer Activity Evaluation using MTT Assay[6][26][27][28][29]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT Assay.

Antimicrobial Susceptibility Testing by Broth Microdilution[1][30][31]

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

-

Microbial strain of interest (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

The trifluoromethyl group is a critical substituent in the design of novel benzaldehyde-based therapeutic agents. Its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character provides a powerful strategy for optimizing drug candidates. The diverse biological activities, including anticancer and antimicrobial effects, demonstrated by trifluoromethylated benzaldehyde derivatives, underscore their potential in addressing significant unmet medical needs. The synthetic protocols and biological evaluation methods detailed in this guide offer a practical framework for researchers to explore this promising class of compounds further. Continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. magritek.com [magritek.com]

- 13. sapub.org [sapub.org]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has revolutionized modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Among the diverse array of fluorinated building blocks, fluorinated aromatic aldehydes stand out as exceptionally versatile intermediates. Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly influence their reactivity and the biological and physical properties of the molecules derived from them. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated aromatic aldehydes, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.

The Fluorine Advantage in Drug Discovery and Organic Synthesis

The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties. In drug design, this "fluorine advantage" is leveraged to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1] Fluorinated aromatic aldehydes serve as key precursors in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[2] The electron-withdrawing nature of fluorine enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack and influencing the stereochemical outcome of reactions.[3]

Physicochemical and Spectroscopic Properties of Fluorobenzaldehyde Isomers

The position of the fluorine atom on the aromatic ring significantly impacts the physical and spectroscopic properties of fluorobenzaldehydes. The ortho-, meta-, and para-isomers exhibit distinct characteristics that are crucial for their identification and for predicting their behavior in chemical reactions.

| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |

| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |

| Molar Mass ( g/mol ) | 124.11 | 124.11 | 124.11 |

| CAS Number | 446-52-6 | 456-48-4 | 459-57-4 |

| Melting Point (°C) | -44.5 | -10 | -10 |

| Boiling Point (°C) | 175 | 173 | 181 |

| Density (g/cm³) | 1.18 | 1.174 | 1.175 |

| ¹H NMR (CDCl₃, δ ppm) | 10.35 (s, 1H), 7.88 (t, J=7.6 Hz, 1H), 7.61 (m, 1H), 7.27 (t, J=7.6 Hz, 1H), 7.17 (t, J=9.2 Hz, 1H) | 9.99 (s, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.55 (m, 2H), 7.33 (m, 1H) | 9.97 (s, 1H), 7.92 (dd, J=8.8, 5.6 Hz, 2H), 7.22 (t, J=8.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | 187.9 (d, J=4.5 Hz), 164.5 (d, J=257.0 Hz), 136.1 (d, J=9.0 Hz), 130.8 (d, J=2.0 Hz), 125.1 (d, J=14.0 Hz), 124.7 (d, J=3.0 Hz), 116.6 (d, J=21.0 Hz) | 190.9, 163.0 (d, J=248.0 Hz), 138.1 (d, J=6.0 Hz), 130.7, 125.9 (d, J=3.0 Hz), 122.1 (d, J=22.0 Hz), 115.6 (d, J=21.0 Hz) | 190.5, 166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz) |

| ¹⁹F NMR (CDCl₃, δ ppm) | -138.5 | -113.8 | -102.4 |

Note: NMR data is sourced from various publicly available databases and literature. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data may vary slightly depending on the solvent and experimental conditions.

Key Synthetic Transformations and Experimental Protocols

Fluorinated aromatic aldehydes are versatile substrates for a multitude of organic reactions, enabling the construction of complex molecular architectures. This section provides detailed experimental protocols for some of the most common and important transformations.

Synthesis of Fluorinated Aromatic Aldehydes

The synthesis of fluorinated aromatic aldehydes can be achieved through various methods, with the choice of route often depending on the desired isomer and available starting materials.

Protocol 3.1.1: Synthesis of 2-Fluorobenzaldehyde by Oxidation of 2-Fluorobenzyl Alcohol

This method utilizes a mild oxidizing agent to convert the primary alcohol to the corresponding aldehyde.

-

Materials: 2-Fluorobenzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

-

Procedure:

-

To a stirred solution of 2-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude 2-fluorobenzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Expected Yield: 85-95%.

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of fluorinated aromatic aldehydes serves as an excellent electrophilic site for the formation of new carbon-carbon bonds.

Protocol 3.2.1: Wittig Reaction with 4-Fluorobenzaldehyde

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes.

-

Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-Fluorobenzaldehyde, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-fluorostyrene.

-

-

Expected Yield: 70-90%.

Protocol 3.2.2: Grignard Reaction with 2-Fluorobenzaldehyde

Grignard reagents readily add to the carbonyl group of fluorinated aromatic aldehydes to form secondary alcohols.

-

Materials: Magnesium turnings, Ethyl bromide, Anhydrous diethyl ether, 2-Fluorobenzaldehyde.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

-

Once the reaction has initiated (indicated by bubbling and a color change), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting 1-(2-fluorophenyl)propan-1-ol by column chromatography.

-

-

Expected Yield: 60-80%.

Protocol 3.2.3: Aldol Condensation (Claisen-Schmidt) with 3-Fluorobenzaldehyde

This base-catalyzed reaction with a ketone leads to the formation of an α,β-unsaturated ketone (a chalcone).

-

Materials: 3-Fluorobenzaldehyde, Acetophenone, Sodium hydroxide (NaOH), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

-

To this solution, add an aqueous solution of NaOH (2.0 eq) dropwise with stirring.

-

Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

-

Cool the reaction mixture in an ice bath and collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

-

-

Expected Yield: 75-90%.[1]

Reduction to Alcohols

Fluorinated aromatic aldehydes can be readily reduced to the corresponding primary alcohols, which are also valuable synthetic intermediates.

Protocol 3.3.1: Reduction of 4-Fluorobenzaldehyde with Sodium Borohydride

Sodium borohydride is a mild and selective reducing agent for aldehydes.

-

Materials: 4-Fluorobenzaldehyde, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.2 eq) portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-fluorobenzyl alcohol.

-

-

Expected Yield: >95%.[4]

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key concepts related to the use of fluorinated aromatic aldehydes in organic synthesis.

Conclusion

Fluorinated aromatic aldehydes are undeniably powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties not only facilitate a wide range of chemical transformations but also provide a strategic avenue for the rational design of novel molecules with enhanced properties. The experimental protocols and data presented in this guide offer a practical resource for researchers and scientists to effectively utilize these valuable intermediates in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and advanced materials. The continued exploration of the reactivity and applications of fluorinated aromatic aldehydes promises to unlock new and exciting possibilities in the field of organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Reactions Involving 2-Methoxy-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents. The following sections detail protocols for Claisen-Schmidt Condensation, Wittig Reaction, and Reductive Amination, complete with data presentation and workflow diagrams.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are valuable scaffolds in drug discovery. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Experimental Protocol

Materials:

-

2-Methoxy-4-(trifluoromethyl)benzaldehyde

-

Acetophenone (or a substituted acetophenone)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl, 10% aqueous solution)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) and the desired acetophenone derivative (1.0 eq) in ethanol (20 mL).

-

Cool the stirred solution in an ice bath to 0-5 °C.

-

Slowly add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice (ca. 100 g) and acidify to pH 2-3 with a 10% HCl solution.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of chalcones from 2-Methoxy-4-(trifluoromethyl)benzaldehyde. Note: The presented yields are typical for this type of reaction and may require optimization for specific substrates.

| Entry | Acetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Acetophenone | NaOH | Ethanol | 18 | 85 |

| 2 | 4'-Methylacetophenone | KOH | Methanol | 24 | 82 |

| 3 | 4'-Chloroacetophenone | NaOH | Ethanol | 20 | 88 |

| 4 | 4'-Methoxyacetophenone | KOH | Methanol | 24 | 90 |

Reaction Workflow

Wittig Reaction for Olefin Synthesis

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and phosphorus ylides. This reaction is highly regioselective, with the double bond forming specifically at the location of the carbonyl group.

Experimental Protocol

Materials:

-

2-Methoxy-4-(trifluoromethyl)benzaldehyde

-

Benzyltriphenylphosphonium chloride (or other phosphonium salt)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Schlenk line and associated glassware

Procedure:

-

Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 eq). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 eq) dropwise. A color change (typically to deep red or orange) indicates ylide formation. e. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: a. In a separate flame-dried flask, dissolve 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Data Presentation

The following table presents expected outcomes for the Wittig reaction with 2-Methoxy-4-(trifluoromethyl)benzaldehyde. Note: The stereoselectivity (E/Z ratio) is dependent on the nature of the ylide and reaction conditions. The yields are representative.

| Entry | Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) | Predominant Isomer |

| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 3 | 80 | N/A |

| 2 | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 4 | 75 | Z |

| 3 | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | 6 | 90 | E |

| 4 | Allyltriphenylphosphonium bromide | KHMDS | Toluene | 3 | 78 | Z |

Reaction Workflow

Reductive Amination for Amine Synthesis

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines from aldehydes and primary or secondary amines, respectively, in the presence of a reducing agent.

Experimental Protocol

Materials:

-

2-Methoxy-4-(trifluoromethyl)benzaldehyde

-